|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:19])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([OH:16])=O)=[CH:11][C:10]=1[C:17]#[N:18].[CH3:20][S:21]([C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1)(=[O:23])=[O:22]>>[C:17]([C:10]1[CH:11]=[C:12]([C:14]([NH:28][C:27]2[CH:26]=[CH:25][C:24]([S:21]([CH3:20])(=[O:23])=[O:22])=[CH:30][CH:29]=2)=[O:16])[S:13][C:9]=1[S:8][C:7]1[C:6]([Cl:19])=[CH:5][N:4]=[CH:3][C:2]=1[Cl:1])#[N:18]
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|
Name
|
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid
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|
Quantity
|
47 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)O)C#N)Cl
|
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(N)C=C1
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by reverse phase HPLC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(SC1SC1=C(C=NC=C1Cl)Cl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 mg | |
| YIELD: PERCENTYIELD | 5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |